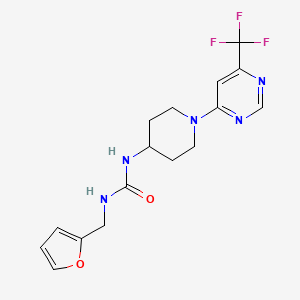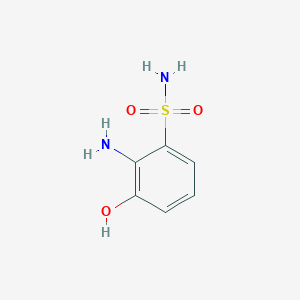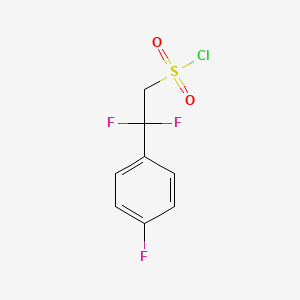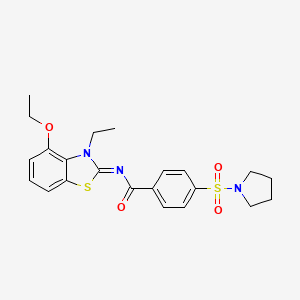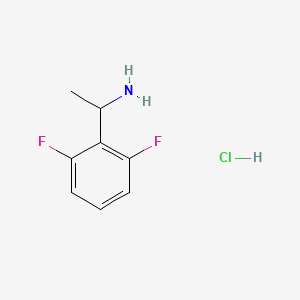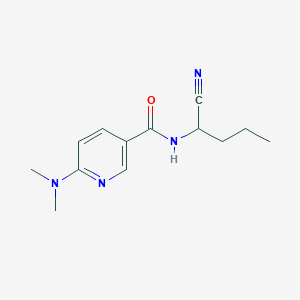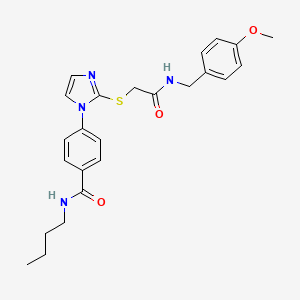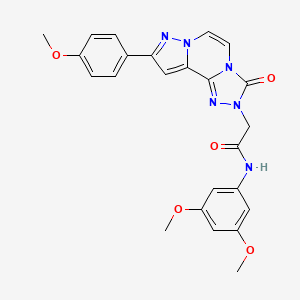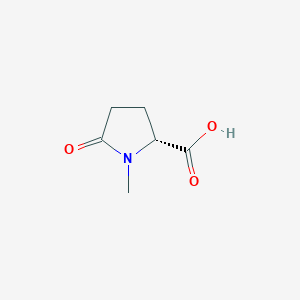![molecular formula C18H26O2 B2667684 (5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione CAS No. 5696-51-5](/img/structure/B2667684.png)
(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione
Descripción general
Descripción
“(5R,8R,9R,10S,13S,14S)-13-Methyltetradecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione” is a chemical compound with the CAS Number: 5696-51-5 . It has a molecular weight of 274.4 . The IUPAC name of this compound is (5beta)-estrane-3,17-dione .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [H][C@@]12C@=O)([H])[C@]3([H])CC[C@@]1([H])C@@([H])[C@]4©CC2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.4 . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the data.Aplicaciones Científicas De Investigación
Inhibitors of Androgen Biosynthesis
One study investigates androsterone derivatives, closely related to the chemical structure mentioned, as inhibitors of androgen biosynthesis. These compounds, with their unique steroid shape and modifications in the extra E ring, show potential for biological applications, particularly in understanding and possibly treating conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Environmental Chemistry and Mutagenic Activity
Another study focuses on 4H-Cyclopenta [def] phenanthrene, exploring its syntheses, reactivities, and the environmental chemistry significance due to some derivatives showing mutagenic activity. This research underlines the importance of understanding the chemical and biological impacts of such compounds on the environment and health (Minaba & Suzuki, 1986).
Cardiac Aglycone from Periploca sepium Bunge
Research on 17βH-Periplogenin, a cardiac aglycone isolated from Periploca sepium Bunge, a Chinese traditional herbal medicine, reveals the structural conformations and potential therapeutic applications of cyclopenta[a]phenanthrene derivatives in medicine, especially in cardiology (Zhang, Bao, Wu, Yu, & Li, 2012).
Carcinogenic Activity
Further studies have synthesized and explored the carcinogenic potentials of cyclopenta[a]phenanthrenes, contributing to our understanding of how structural modifications impact their biological activity and potential risks (Coombs, 1999).
Steroid Compounds
A definition paper provides insights into compounds possessing the cyclopenta[a]phenanthrene skeleton, highlighting their broad significance in biochemistry and pharmaceuticals, including their roles in cholesterol, hormones, vitamins, and bile acids production. This background is crucial for understanding the biochemical pathways and therapeutic potentials of such compounds (2020).
Safety And Hazards
Propiedades
IUPAC Name |
(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDKSBHJIGNEOH-ARAASWILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3CCC(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024042 | |
| Record name | 5beta-Estrane-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione | |
CAS RN |
5696-51-5 | |
| Record name | 5beta-Estrane-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2667603.png)

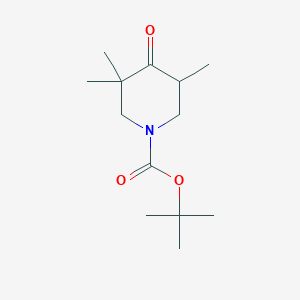
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2667606.png)
